1-(4-chlorobenzoyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves mixing piperazine with a chlorobenzyl compound in a solvent such as toluene and heating to 80°C for a period of time . This mixture is then refluxed at the same temperature for an extended period .

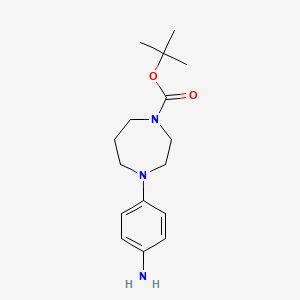

Molecular Structure Analysis

The molecular formula of “1-(4-chlorobenzoyl)piperazine hydrochloride” is C11H13ClN2O.HCl. The InChI key is ZKQKYKNSUWSKAN-UHFFFAOYSA-N .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that piperazine compounds, which this compound is a derivative of, generally mediate their anthelmintic action by paralyzing parasites .

Mode of Action

Piperazine, a related compound, is known to act as a GABA receptor agonist . This suggests that 1-(4-chlorobenzoyl)piperazine hydrochloride might interact with its targets in a similar manner, leading to changes such as paralysis in parasites .

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . This could potentially impact the bioavailability of 1-(4-chlorobenzoyl)piperazine hydrochloride.

Result of Action

1-(4-chlorobenzoyl)piperazine hydrochloride and its derivatives have demonstrated significant cell growth inhibitory activity on selected cancer cell lines . This suggests that the compound’s action results in molecular and cellular effects that inhibit the proliferation of cancer cells .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzoyl)piperazine hydrochloride involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-chlorobenzoyl chloride", "piperazine", "base (e.g. triethylamine)", "hydrochloric acid", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzoyl chloride in a solvent (e.g. dichloromethane).", "Step 2: Add piperazine and a base (e.g. triethylamine) to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt.", "Step 5: Isolate the product by filtration or extraction with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |

CAS RN |

57238-81-0 |

Product Name |

1-(4-chlorobenzoyl)piperazine hydrochloride |

Molecular Formula |

C11H14Cl2N2O |

Molecular Weight |

261.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.